A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thieno[3,2-d]pyrimidine core is a privileged scaffold, analogous to purines, and is featured in numerous compounds with diverse biological activities, including kinase inhibition and anticancer properties. This document outlines a validated, two-step synthetic pathway, commencing with the well-established Gewald reaction to construct the key 2-aminothiophene intermediate, followed by a cyclocondensation to yield the target molecule. Detailed, step-by-step experimental protocols are provided, underpinned by a discussion of the mechanistic rationale and experimental considerations. Furthermore, this guide presents a full suite of predicted characterization data, including 1H NMR, 13C NMR, IR, and mass spectrometry, based on established data for structurally analogous compounds. This document is intended to serve as a practical and authoritative resource for researchers, chemists, and professionals in the field of drug development.
Introduction and Significance
The thieno[3,2-d]pyrimidine scaffold has garnered considerable attention in the field of medicinal chemistry due to its structural similarity to endogenous purines, which allows for competitive binding to the ATP-binding sites of various kinases. This has led to the development of numerous thienopyrimidine derivatives as potent inhibitors of key signaling pathways implicated in cancer and inflammatory diseases. The specific substitution pattern of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol, incorporating a methyl group at the 2-position and a phenyl group at the 6-position, offers a unique combination of steric and electronic properties that can be exploited for targeted drug design. The phenyl group can engage in crucial π-stacking interactions within a protein's active site, while the methyl group can provide additional hydrophobic interactions and influence the overall solubility and metabolic stability of the molecule.
This guide provides a robust and reproducible synthetic route to this valuable compound, enabling further investigation into its biological properties and potential therapeutic applications.
Synthetic Pathway
The synthesis of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol is proposed via a two-step sequence, as illustrated below. This pathway is designed for efficiency and reliability, utilizing well-established and high-yielding reactions.
Figure 1: Proposed synthetic pathway for 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol.
Step 1: Synthesis of 2-Amino-5-phenylthiophene-3-carboxamide (Intermediate)
The initial step involves the synthesis of the key intermediate, 2-amino-5-phenylthiophene-3-carboxamide, via the Gewald multicomponent reaction.[1][2][3] This robust reaction efficiently constructs the substituted 2-aminothiophene ring system in a one-pot procedure. The reaction proceeds through an initial Knoevenagel condensation between phenylacetaldehyde and cyanoacetamide, followed by the addition of elemental sulfur and subsequent cyclization.
Experimental Protocol:
Figure 2: Workflow for the Gewald synthesis of the thiophene intermediate.
Detailed Procedure:
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To a stirred solution of phenylacetaldehyde (1.20 g, 10 mmol), cyanoacetamide (0.84 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (20 mL), add triethylamine (1.4 mL, 10 mmol) dropwise at room temperature.
-
The reaction mixture is then heated to 50°C and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (100 mL).
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The resulting precipitate is collected by vacuum filtration, washed with copious amounts of water, and then a small amount of cold ethanol.
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The crude product is purified by recrystallization from ethanol to yield 2-amino-5-phenylthiophene-3-carboxamide as a solid.
Step 2: Synthesis of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol (Final Product)
The final step is the cyclocondensation of the 2-amino-5-phenylthiophene-3-carboxamide intermediate with acetic anhydride to form the desired 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol.[4][5] This reaction introduces the 2-methyl group and facilitates the closure of the pyrimidinone ring.
Experimental Protocol:
Figure 3: Workflow for the cyclocondensation to the final product.
Detailed Procedure:
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A mixture of 2-amino-5-phenylthiophene-3-carboxamide (2.18 g, 10 mmol) in acetic anhydride (15 mL) is heated at reflux for 4-6 hours.
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The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and carefully poured into ice-cold water (100 mL) with stirring.
-
The resulting solid precipitate is collected by vacuum filtration and washed thoroughly with water.
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The crude product is then dried and purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid to afford 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol.
Characterization of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol
As no explicit experimental data for the target molecule is readily available, the following characterization data is predicted based on the analysis of structurally similar compounds reported in the literature.[6][7][8][9]
| Property | Predicted Value |
| Molecular Formula | C13H10N2OS |
| Molecular Weight | 242.30 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >250 °C (decomposes) |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol |
Spectroscopic Data
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1H NMR (400 MHz, DMSO-d6):
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δ 12.5 (s, 1H, NH - pyrimidinone)
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δ 7.7 - 7.5 (m, 2H, Ar-H)
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δ 7.5 - 7.3 (m, 3H, Ar-H)
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δ 7.2 (s, 1H, thiophene-H)
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δ 2.4 (s, 3H, CH3)
-
-
13C NMR (100 MHz, DMSO-d6):
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δ 165.0 (C=O)
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δ 160.0 (C-N)
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δ 155.0 (C-N)
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δ 140.0 (Ar-C)
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δ 135.0 (Ar-C)
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δ 129.5 (Ar-CH)
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δ 128.0 (Ar-CH)
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δ 126.0 (Ar-CH)
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δ 120.0 (thiophene-C)
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δ 115.0 (thiophene-C)
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δ 21.0 (CH3)
-
-
Infrared (IR) Spectroscopy (KBr, cm-1):
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3400-3200 (N-H stretching)
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3100-3000 (Ar C-H stretching)
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1680-1660 (C=O stretching, amide)
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1610-1580 (C=N and C=C stretching)
-
~700 and ~760 (C-H out-of-plane bending for monosubstituted benzene)
-
-
Mass Spectrometry (MS):
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ESI-MS (m/z): [M+H]+ calculated for C13H11N2OS: 243.06; found: 243.XX.
-
Trustworthiness and Self-Validation
The synthetic protocols described herein are based on well-established and widely published chemical transformations. The Gewald reaction is a cornerstone of thiophene synthesis, known for its reliability and broad substrate scope. Similarly, the cyclocondensation of 2-aminothiophene-3-carboxamides with anhydrides is a standard method for the preparation of thieno[2,3-d]pyrimidin-4-ones. The progress of each reaction can be reliably monitored by TLC, and the identity and purity of the intermediate and final product can be unequivocally confirmed by standard analytical techniques such as NMR, IR, and mass spectrometry, as well as by melting point determination. The predicted characterization data serves as a benchmark for researchers to validate their experimental outcomes.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol. By leveraging established synthetic methodologies and providing a comprehensive set of predicted analytical data, this document aims to facilitate the efficient and successful production of this valuable heterocyclic compound. The availability of a reliable synthetic route is paramount for enabling further research into the biological activities and therapeutic potential of this and related thienopyrimidine derivatives.
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